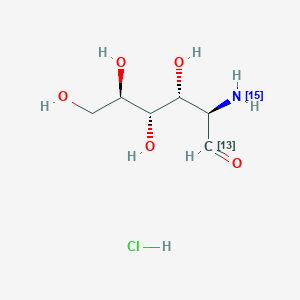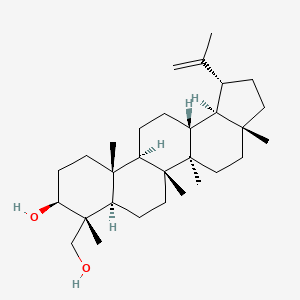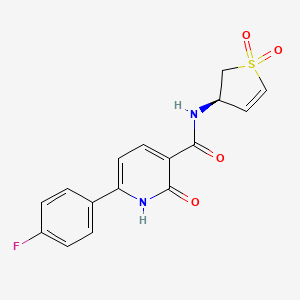
(R)-WRN inhibitor 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-WRN inhibitor 1 is a small molecule compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is known for its ability to inhibit the Werner syndrome ATP-dependent helicase (WRN), an enzyme involved in DNA repair and maintenance. The inhibition of WRN has implications in cancer treatment, as WRN is often overexpressed in various cancer cells, contributing to their survival and proliferation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-WRN inhibitor 1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of chiral catalysts to ensure the production of the ®-enantiomer. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
Industrial production of ®-WRN inhibitor 1 may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to maximize efficiency and minimize waste, often incorporating green chemistry principles. Purification steps such as crystallization, distillation, or chromatography are employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-WRN inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired outcome, often involving specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to ®-WRN inhibitor 1. These products can include derivatives with enhanced potency, stability, or selectivity for WRN inhibition.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-WRN inhibitor 1 is used as a tool compound to study the mechanisms of DNA repair and the role of WRN in maintaining genomic stability. It serves as a model for developing other inhibitors targeting similar enzymes.
Biology
In biological research, ®-WRN inhibitor 1 is employed to investigate the cellular processes involving WRN. Studies have shown that inhibiting WRN can induce DNA damage in cancer cells, leading to cell death and providing a potential therapeutic strategy.
Medicine
In medicine, ®-WRN inhibitor 1 is being explored as a potential anticancer agent. Its ability to selectively target cancer cells overexpressing WRN makes it a promising candidate for combination therapies with other chemotherapeutic agents.
Industry
In the pharmaceutical industry, ®-WRN inhibitor 1 is used in drug development pipelines to create new treatments for cancer and other diseases involving DNA repair mechanisms.
Mecanismo De Acción
®-WRN inhibitor 1 exerts its effects by binding to the WRN enzyme, inhibiting its helicase activity. This inhibition prevents the unwinding of DNA, a critical step in DNA repair and replication. By blocking WRN activity, ®-WRN inhibitor 1 induces DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. The molecular targets and pathways involved include the DNA damage response pathway and various cell cycle regulators.
Comparación Con Compuestos Similares
Similar Compounds
WRN inhibitor 2: Another compound targeting WRN with a slightly different chemical structure.
BLM inhibitor 1: Targets the Bloom syndrome protein, another helicase involved in DNA repair.
RECQL1 inhibitor 1: Inhibits the RECQL1 helicase, which also plays a role in maintaining genomic stability.
Uniqueness
®-WRN inhibitor 1 is unique in its high selectivity for the WRN enzyme and its potent anticancer activity. Compared to other inhibitors, it offers a more targeted approach, reducing the likelihood of off-target effects and enhancing therapeutic efficacy.
Propiedades
Fórmula molecular |
C16H13FN2O4S |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-6-(4-fluorophenyl)-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C16H13FN2O4S/c17-11-3-1-10(2-4-11)14-6-5-13(16(21)19-14)15(20)18-12-7-8-24(22,23)9-12/h1-8,12H,9H2,(H,18,20)(H,19,21)/t12-/m1/s1 |
Clave InChI |
YRGBNIIHHNVNDL-GFCCVEGCSA-N |
SMILES isomérico |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F |
SMILES canónico |
C1C(C=CS1(=O)=O)NC(=O)C2=CC=C(NC2=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


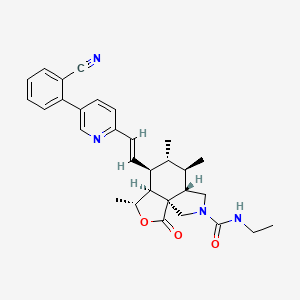
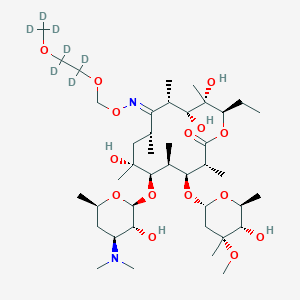
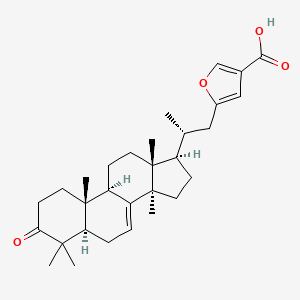
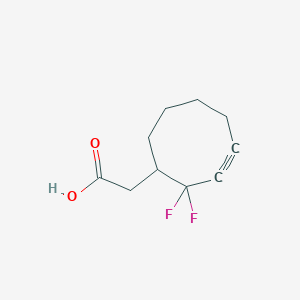
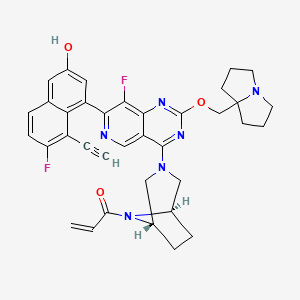
![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
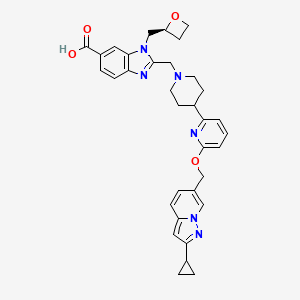
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
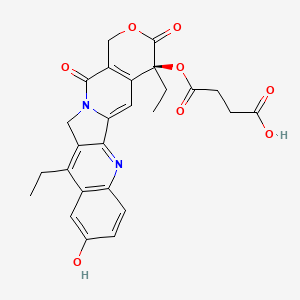
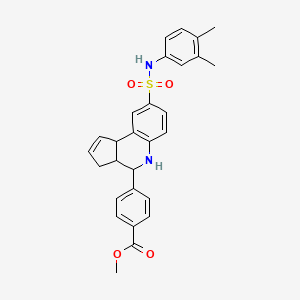
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)
